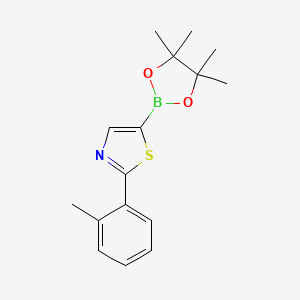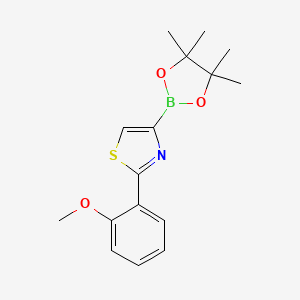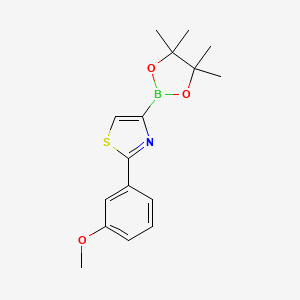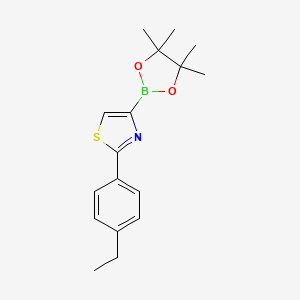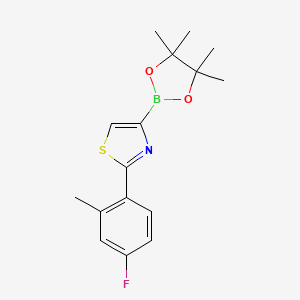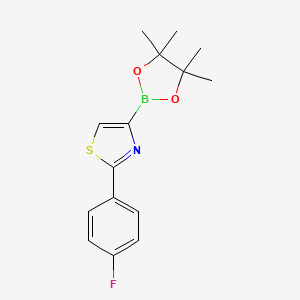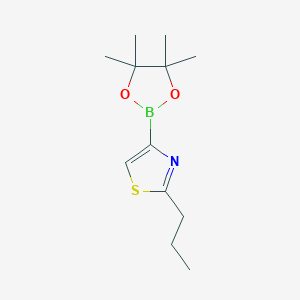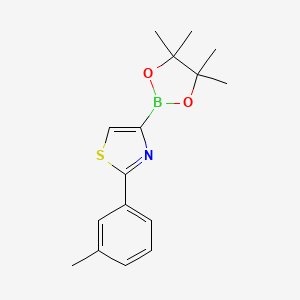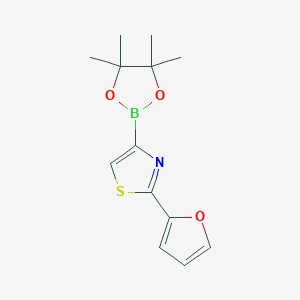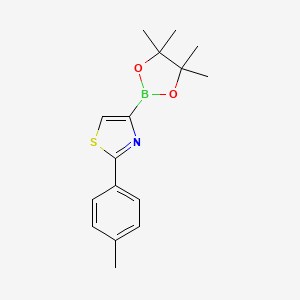
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester (TTPE) is an organoboron compound that has been widely studied and used in various scientific fields. It is a versatile compound that can be used as a catalyst, ligand, and reagent in a variety of reactions. It has been used in the synthesis of a variety of organic molecules, including drugs, polymers, and other materials. Additionally, it has been used in the study of enzyme-catalyzed reactions, and has been found to be useful in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic molecules, including drugs, polymers, and other materials. Additionally, it has been used in the study of enzyme-catalyzed reactions, and has been found to be useful in the study of biochemical and physiological effects. It has also been used in the study of DNA-directed protein synthesis, and has been found to be effective in the study of gene regulation.
Mécanisme D'action
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that acts as a catalyst in the synthesis of organic molecules. It acts as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This allows it to facilitate the formation of new bonds between molecules, which is necessary for the synthesis of organic molecules. Additionally, it can act as a ligand, which is a molecule that binds to other molecules in order to form a complex. This allows it to facilitate the formation of new bonds between molecules, which is necessary for the synthesis of organic molecules.
Biochemical and Physiological Effects
This compound has been found to be effective in the study of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, which can be used to study the regulation of gene expression. Additionally, it has been found to have an inhibitory effect on the formation of proteins, which can be used to study the regulation of protein synthesis. Furthermore, it has been found to have an inhibitory effect on the formation of lipids, which can be used to study the regulation of lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester has several advantages and limitations for use in lab experiments. One advantage is that it can be used as a catalyst, ligand, and reagent in a variety of reactions. Additionally, it is a versatile compound that can be used in the synthesis of a variety of organic molecules, including drugs, polymers, and other materials. A limitation is that it is a relatively expensive compound, and can be difficult to obtain in large quantities. Furthermore, it is a relatively reactive compound, and can be difficult to handle in laboratory settings.
Orientations Futures
The potential future directions for 2-(4-Tolyl)thiazole-4-boronic acid pinacol ester are numerous. One potential direction is the development of new catalysts and ligands based on this compound, which could be used in the synthesis of a variety of organic molecules. Additionally, it could be used in the study of enzyme-catalyzed reactions, and could be used to study the regulation of gene expression and protein synthesis. Furthermore, it could be used in the study of lipid metabolism, and could be used to develop new drugs and treatments for diseases related to lipid metabolism. Finally, it could be used in the study of biochemical and physiological effects, and could be used to develop new drugs and treatments for a variety of diseases.
Méthodes De Synthèse
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester is synthesized through a series of reactions starting with 4-tolylthiazole. The first step involves the reaction of 4-tolylthiazole with boron tribromide to form 4-tolylthiazole-4-boronic acid (TTA). This reaction is carried out in the presence of a base such as sodium hydroxide, and the product is isolated by extraction with an organic solvent such as dichloromethane. The next step involves the reaction of TTA with pinacol to form this compound. This reaction is carried out in the presence of a base such as sodium hydroxide, and the product is isolated by extraction with an organic solvent such as dichloromethane.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-6-8-12(9-7-11)14-18-13(10-21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPNOJNIGAVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

